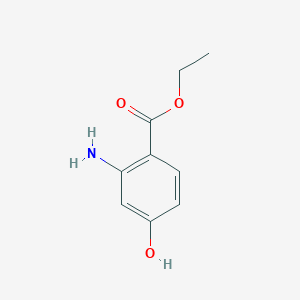

Ethyl 2-amino-4-hydroxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-amino-4-hydroxybenzoate , also known as ethylparaben , is an organic compound with the chemical formula C9H10O3 . It belongs to the class of parabens, which are widely used as effective preservatives in cosmetic and pharmaceutical products. In the food industry, they are recognized as additives E214, E216, and E218 .

Synthesis Analysis

Ethylparaben is synthesized through an acid-base reaction or esterification process. Specifically, it is formed by esterifying 4-hydroxybenzoic acid with ethyl alcohol (ethanol) in the presence of an acidic catalyst. The reaction occurs under thermodynamic control, resulting in the formation of ethylparaben .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Occurrence, Fate, and Behavior in Aquatic Environments

Ethyl 2-amino-4-hydroxybenzoate, as part of the paraben family, is extensively used in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties. A review by Haman et al. (2015) in Water Research highlights the environmental impact of parabens, including Ethyl 2-amino-4-hydroxybenzoate, focusing on their occurrence, fate, and behavior in aquatic environments. Despite wastewater treatments effectively reducing paraben concentrations, these compounds persist at low levels in effluents and are ubiquitous in surface water and sediments. This persistence is attributed to the continuous introduction of paraben-based products into the environment. The study also discusses the formation of chlorinated by-products of parabens, which exhibit more stability and persistence, necessitating further research on their toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).

Antioxidant Activity and Analytical Methods

Ethyl 2-amino-4-hydroxybenzoate's potential antioxidant activity is an area of growing interest. Munteanu and Apetrei (2021) reviewed analytical methods for determining antioxidant activity, which could apply to Ethyl 2-amino-4-hydroxybenzoate. The review presents various tests, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) test, used to assess the antioxidant activity of compounds. Such methods are crucial for understanding the antioxidant properties of Ethyl 2-amino-4-hydroxybenzoate and its implications in fields ranging from food engineering to pharmaceuticals (Munteanu & Apetrei, 2021).

Protein Dynamics and Electrostatics

The study of Ethyl 2-amino-4-hydroxybenzoate's effects on protein dynamics and electrostatics is essential for understanding its mechanism of action in biological systems. Entsch, Cole, and Ballou (2005) reviewed the function of para-hydroxybenzoate hydroxylase, an enzyme involved in the metabolism of para-hydroxybenzoic acid derivatives like Ethyl 2-amino-4-hydroxybenzoate. Their review in Archives of Biochemistry and Biophysics details how conformational changes within the enzyme's structure facilitate the catalytic process, offering insights into how Ethyl 2-amino-4-hydroxybenzoate and similar compounds might influence enzyme activity and protein function (Entsch, Cole, & Ballou, 2005).

Health Aspects and Environmental Impact

A critical review of the health aspects of methyl paraben by Soni et al. (2002) in Food and Chemical Toxicology provides insights into the metabolism, toxicity, and health implications of parabens, which can be extrapolated to Ethyl 2-amino-4-hydroxybenzoate. The review discusses the degradation products of parabens, their absorption, and rapid excretion without evidence of accumulation. Despite being considered practically non-toxic, the potential for endocrine-disrupting effects and the formation of toxic metabolites necessitates further investigation into their health impacts (Soni, Taylor, Greenberg, & Burdock, 2002).

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 2-amino-4-hydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5,11H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHGQZRMZWEOHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-4-hydroxybenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide](/img/no-structure.png)

![13-(2-methoxyethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2917731.png)

![N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2917733.png)

![2,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2917736.png)

![tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate](/img/structure/B2917741.png)

![3-amino-N-(2,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2917745.png)

![N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide](/img/structure/B2917747.png)